molecular formula C7H10N2O3 B8676798 5-(2-hydroxypropan-2-yl)-1H-pyrazole-3-carboxylic acid

5-(2-hydroxypropan-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No. B8676798
M. Wt: 170.17 g/mol
InChI Key: SJNLWRUTIJVNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-hydroxypropan-2-yl)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C7H10N2O3 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-hydroxypropan-2-yl)-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-hydroxypropan-2-yl)-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(2-hydroxypropan-2-yl)-1H-pyrazole-3-carboxylic acid

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

5-(2-hydroxypropan-2-yl)-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C7H10N2O3/c1-7(2,12)5-3-4(6(10)11)8-9-5/h3,12H,1-2H3,(H,8,9)(H,10,11)

InChI Key

SJNLWRUTIJVNEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=NN1)C(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 5-(2-hydroxypropan-2-yl)-1H-pyrazole-3-carboxylate (1.609 mmol, 0.319 g) was dissolved in ethanol (1 ml) and THF (4 ml). 2 M NaOH (8.05 mmol, 4.02 ml) was added and the resulting mixture was stirred overnight at RT. The reaction mixture was carefully neutralized with HCl and evaporated. The residue was dissolved in a small amount of ethanol and the salts were removed by filtration. The filtrate was evaporated. 0.227 g of the title compound was obtained. 1H-NMR (400 MHz, DMSO-d6): δ 1.39 (s, 6H), 4.72 (bs, 1H), 6.24 (s, 1H), 12.20 (bs, 1H).
Quantity
0.319 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
4.02 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four

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